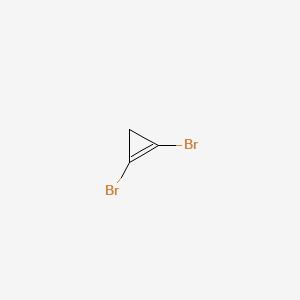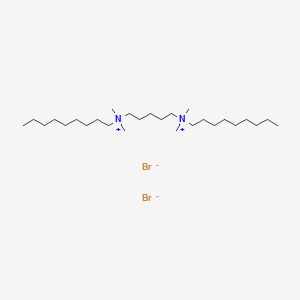![molecular formula C13H20O B14328577 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene CAS No. 110673-02-4](/img/structure/B14328577.png)
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Propan-2-yl)oxy]bicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a propan-2-yl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene typically involves the reaction of bicyclo[4.2.2]deca-7,9-diene with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-[(Propan-2-yl)oxy]bicyclo[42
Wissenschaftliche Forschungsanwendungen
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene involves its interaction with molecular targets through various pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.2]deca-3,7-diene: A similar bicyclic compound with different substituents.
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: Another bicyclic compound with multiple double bonds.
Uniqueness
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the propan-2-yl group attached via an oxygen atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
110673-02-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-propan-2-yloxybicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C13H20O/c1-11(2)14-13-8-4-3-5-12(6-9-13)7-10-13/h6-7,9-12H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
JAVWIIXSXSXNLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC12CCCCC(C=C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


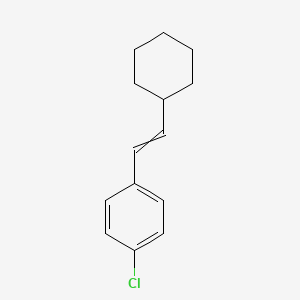
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)


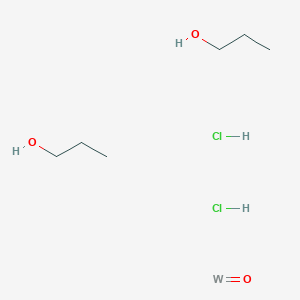
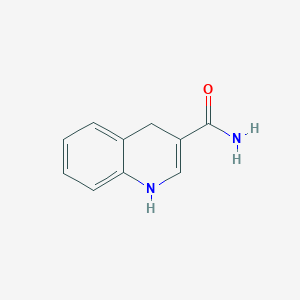
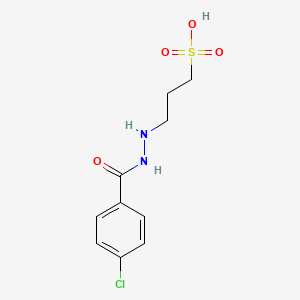

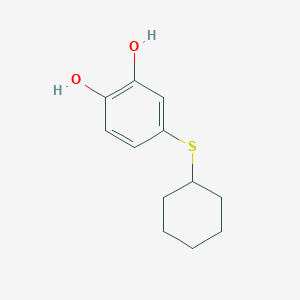
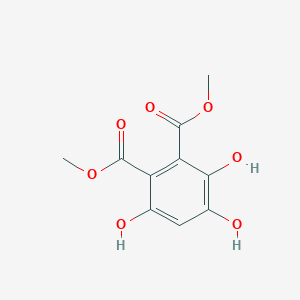
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
